molecular formula C26H34N2O5 B085869 Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (ester) CAS No. 1061-89-8

Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (ester)

Cat. No. B085869
CAS RN: 1061-89-8
M. Wt: 454.6 g/mol
InChI Key: VMXIQTHYNDPIGK-UHFFFAOYSA-N
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Description

Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (ester) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism Of Action

The mechanism of action of indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (ester)) is not fully understood. However, it is believed to act as a modulator of various receptors, including serotonin receptors and dopamine receptors. This compound may also interact with various proteins, including enzymes and transcription factors, to exert its biological effects.

Biochemical And Physiological Effects

Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (ester)) has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, reduce inflammation, and modulate neurotransmitter release. In vivo studies have shown that this compound can reduce pain and anxiety in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (ester)) in lab experiments include its synthetic accessibility, its potential as a drug candidate, and its ability to modulate various receptors and proteins. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, its potential toxicity, and its lack of selectivity for specific receptors and proteins.

Future Directions

There are several future directions for the research on indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (ester)). These include:
1. Investigating the potential of this compound as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
2. Studying the mechanism of action of this compound to better understand its biological effects.
3. Developing more selective analogs of this compound to reduce potential toxicity and increase selectivity for specific receptors and proteins.
4. Exploring the potential of this compound as a tool for studying protein-protein interactions.
5. Investigating the potential of this compound as a ligand for other receptors, such as adrenergic receptors and histamine receptors.
In conclusion, indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (ester)) is a synthetic compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific research fields.

Synthesis Methods

The synthesis of indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (ester)) involves the reaction between 3,4,5-trimethoxybenzoic acid and N-ethyl-N-(4-hydroxybutyl)amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (ester)ified using an appropriate alcohol, such as methanol or ethanol, to obtain the final Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (ester) product.

Scientific Research Applications

Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (ester)) has potential applications in various scientific research fields. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, this compound has been studied for its potential as a ligand for various receptors, including serotonin receptors and dopamine receptors. In biochemistry, this compound has been investigated for its potential as a tool for studying protein-protein interactions.

properties

CAS RN

1061-89-8

Product Name

Indole, 3-(N-ethyl-N-(4-hydroxybutyl)amino)ethyl-, 3,4,5-trimethoxybenzoate (ester)

Molecular Formula

C26H34N2O5

Molecular Weight

454.6 g/mol

IUPAC Name

4-[ethyl-[2-(1H-indol-3-yl)ethyl]amino]butyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C26H34N2O5/c1-5-28(14-12-19-18-27-22-11-7-6-10-21(19)22)13-8-9-15-33-26(29)20-16-23(30-2)25(32-4)24(17-20)31-3/h6-7,10-11,16-18,27H,5,8-9,12-15H2,1-4H3

InChI Key

VMXIQTHYNDPIGK-UHFFFAOYSA-N

SMILES

CCN(CCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCC2=CNC3=CC=CC=C32

Canonical SMILES

CCN(CCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCC2=CNC3=CC=CC=C32

Other CAS RN

1061-89-8

synonyms

3,4,5-Trimethoxybenzoic acid 4-[ethyl[2-(1H-indol-3-yl)ethyl]amino]butyl ester

Origin of Product

United States

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